Cardiac glycosides, a class of organic compounds with a long history of use in treating heart failure, have been the subject of renewed interest due to the discovery of their endogenous presence in mammals. These compounds, which include cardiotonic steroids (CTS) such as ouabain, digoxin, marinobufagenin, and telocinobufagin, play significant roles in the regulation of blood pressure, salt metabolism, and cellular growth. The identification of these substances in blood plasma, adrenal glands, and the hypothalamus has opened new avenues for understanding the pathology of heart failure and arterial hypertension12.
The physiological effects of CTS, particularly endogenous ouabain, are associated with the "Na(+)-lag" hypothesis. This hypothesis suggests that CTS-induced inhibition of the Na(+)/K(+)-ATPase enzyme leads to a localized increase in Na(+) concentration within cardiac and arterial myocytes. This, in turn, causes an increase in intracellular Ca(2+) concentration (Ca(2+)) through a reverse-running Na(+)/Ca(2+) exchanger, ultimately resulting in muscle contraction. Additionally, the interaction of cardiac glycosides with the Na(+) pump is believed to activate various signaling pathways, including Src and ERK1
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2